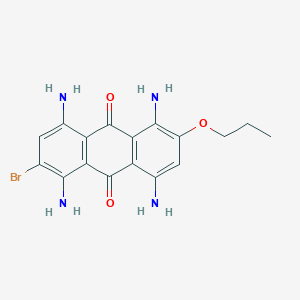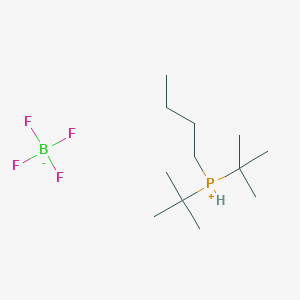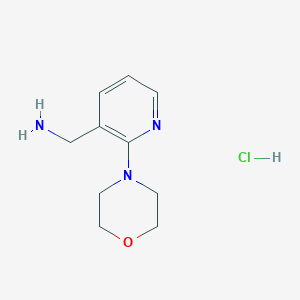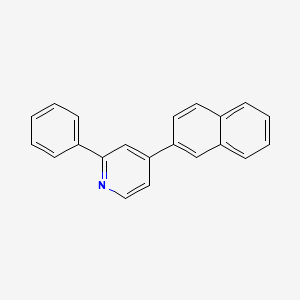![molecular formula C12H10N2O B15251041 6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde CAS No. 211382-46-6](/img/structure/B15251041.png)
6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde is an organic compound that belongs to the bipyridine family It is characterized by the presence of a methyl group and a carbaldehyde group attached to the bipyridine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-methyl-2,2’-bipyridine.
Formylation Reaction: The methyl group is then converted to a carbaldehyde group through a formylation reaction.
Industrial Production Methods
While specific industrial production methods for 6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bipyridine structure allows for substitution reactions, where functional groups can be introduced at specific positions using appropriate reagents
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogenating agents, nucleophiles, under controlled temperature and pH.
Major Products
Oxidation: 6’-Methyl-[2,2’-bipyridine]-6-carboxylic acid.
Reduction: 6’-Methyl-[2,2’-bipyridine]-6-methanol.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
科学的研究の応用
6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a fluorescent probe due to its ability to form luminescent metal complexes.
Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs with specific biological activities.
作用機序
The mechanism of action of 6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde primarily involves its ability to act as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes can interact with various molecular targets and pathways, depending on the metal ion and the specific application. For example, in catalysis, the metal-ligand complex can facilitate electron transfer reactions, while in biological systems, it can interact with biomolecules to exert specific effects .
類似化合物との比較
Similar Compounds
6-Methyl-2,2’-bipyridine: Lacks the carbaldehyde group, making it less reactive in certain chemical reactions.
2,2’-Bipyridine: A simpler bipyridine compound without any substituents, used widely as a ligand in coordination chemistry.
4,4’-Bipyridine: Another isomer with different substitution patterns, leading to distinct chemical and physical properties.
Uniqueness
6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde is unique due to the presence of both a methyl and a carbaldehyde group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in synthetic chemistry and various research applications .
特性
IUPAC Name |
6-(6-methylpyridin-2-yl)pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-4-2-6-11(13-9)12-7-3-5-10(8-15)14-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMTXKSWWOINRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC(=N2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50781211 |
Source


|
| Record name | 6'-Methyl[2,2'-bipyridine]-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50781211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211382-46-6 |
Source


|
| Record name | 6'-Methyl[2,2'-bipyridine]-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50781211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250966.png)


![tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B15250990.png)
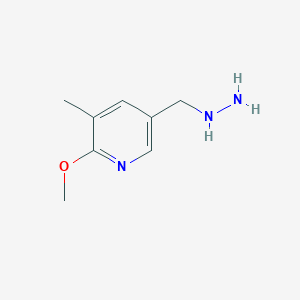
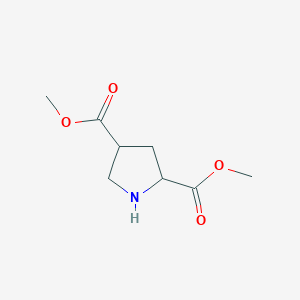
![6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15251021.png)
![9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B15251026.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
